3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is an organic compound that features a piperazine ring substituted with a 4-fluoro-benzyl group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4-fluoro-benzyl chloride with piperazine, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst
Major Products
Oxidation: 4-Fluoro-benzoic acid derivatives.
Reduction: 3-(4-Fluoro-benzyl)-piperazine-1-methanol.
Substitution: Various substituted benzyl-piperazine derivatives
Scientific Research Applications
3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The fluoro-benzyl group may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-benzyl-piperazine: Lacks the tert-butyl ester group.
Benzyl-piperazine: Lacks the fluoro substitution.
Piperazine-1-carboxylic acid tert-butyl ester: Lacks the benzyl group.
Uniqueness
3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to the combination of the fluoro-benzyl group and the tert-butyl ester group, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C16H23FN2O2 |
---|---|
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl 3-[(4-fluorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-18-14(11-19)10-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3 |
InChI Key |
INMJHVDGOWMVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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